dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C25H25NO8 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.15801676 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Research on compounds with related structures indicates an interest in understanding their pharmacodynamics (effects on the body) and pharmacokinetics (absorption, distribution, metabolism, and excretion). For example, studies on novel inhibitors and antagonists that share structural motifs with the mentioned compound could provide insights into its potential as a therapeutic agent. Research on a novel FLAP inhibitor and its effects on leukotriene production in asthma, myocardial infarction, and stroke highlights the importance of understanding the interaction between chemical compounds and biological systems (Bain et al., 2010).
Neurological Applications
Compounds with benzodioxol and dimethoxyphenyl groups have been investigated for their potential neurological applications. For example, the visualization of alpha-synuclein deposition in multiple system atrophy using PET imaging suggests that structurally similar compounds could be useful in diagnosing or studying neurodegenerative diseases (Kikuchi et al., 2010).
Environmental Health and Toxicology
Studies on exposure to various chemicals, including pesticides and heterocyclic amines, can inform about the environmental health and safety aspects of using such compounds. Research on the exposure of children to pyrethroid pesticides in Japan, for instance, sheds light on the need for monitoring and understanding the health implications of chemical exposure from both environmental and dietary sources (Ueyama et al., 2022).
Properties
IUPAC Name |
dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8/c1-29-20-7-5-6-16(23(20)30-2)22-17(24(27)31-3)12-26(13-18(22)25(28)32-4)11-15-8-9-19-21(10-15)34-14-33-19/h5-10,12-13,22H,11,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWJVWDNIRCHIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=CN(C=C2C(=O)OC)CC3=CC4=C(C=C3)OCO4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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